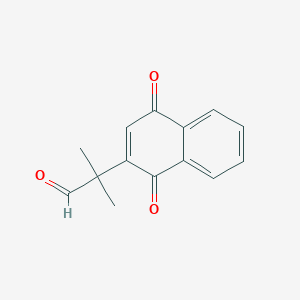

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,4-naphthoquinone, which is a type of organic compound derived from naphthalene . Naphthoquinones are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases .

Synthesis Analysis

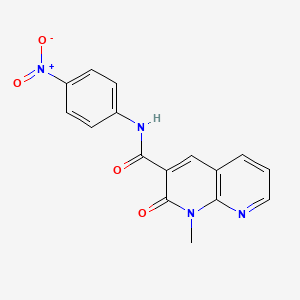

The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Molecular Structure Analysis

The molecular structure of related compounds shows that the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis

Naphthoquinones are easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . They can react with the formation of different reaction products .Physical And Chemical Properties Analysis

Related compounds such as 4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide have a molecular weight of 328.35 and are solid at room temperature .科学的研究の応用

- Naphthoquinones exhibit antimicrobial activity against various pathogens. They can inhibit bacterial growth by disrupting cellular processes or damaging cell membranes. Researchers have explored modified naphthoquinones as potential antibacterial agents .

- Researchers have synthesized nitrogen-containing naphthoquinone derivatives and evaluated their antitumor activity .

- Some naphthoquinones, such as SkQN and its derivatives, impact mitochondrial function. These compounds affect mitochondrial membrane potential and ROS production .

- Naphthoquinone derivatives have been investigated for their antibacterial potential, especially against resistant strains .

Antimicrobial Properties

Antitumoral Effects

Mitochondrial Function Modulation

Multidrug-Resistant Bacteria

Natural Product Derivatives

作用機序

Target of Action

The primary target of this compound is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the cell, which is essential for many cellular processes.

Mode of Action

It is known that naphthoquinones, a class of compounds to which this molecule belongs, can interact with their targets through redox properties and other mechanisms .

Biochemical Pathways

The compound’s interaction with glutathione reductase could potentially affect the glutathione cycle , a critical biochemical pathway involved in maintaining cellular redox balance . The downstream effects of this interaction could include changes in cellular redox status, which can influence various cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on the glutathione cycle and cellular redox status. These effects could potentially influence a range of cellular processes, including cell growth and survival, immune response, and cellular stress responses .

Safety and Hazards

将来の方向性

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Their role in protecting against neurodegenerative diseases has been established . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

特性

IUPAC Name |

2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXCNNSCGNJMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2890599.png)

![1-(2-Fluorophenyl)-4-[(5-phenyl-3-isoxazolyl)methyl]piperazine](/img/structure/B2890602.png)

![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)

![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)